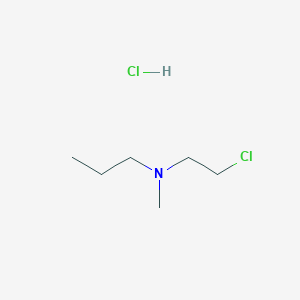
NIOSH/UI0440000
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/UI0440000 is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of propanamine, where the amine group is substituted with a 2-chloroethyl and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/UI0440000 typically involves the reaction of 1-propanamine with 2-chloroethanol and methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
NIOSH/UI0440000 undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Products include amides, nitriles, and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
NIOSH/UI0440000 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the 2-chloroethyl group into various molecules.
Biology: The compound is used in studies involving cell signaling and neurotransmitter pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of NIOSH/UI0440000 involves its interaction with various molecular targets, including enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in the modulation of cell signaling pathways and neurotransmitter release, making the compound useful in studies of cellular processes and drug development.
Comparación Con Compuestos Similares
NIOSH/UI0440000 can be compared with other similar compounds, such as:
N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride: This compound has a similar structure but includes a naphthylmethyl group, which can affect its chemical properties and applications.
N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride:
1-Propanamine, N-(2-chloroethyl)-N-ethyl-3-phenoxy-, hydrochloride: This compound includes an ethyl and phenoxy group, which can alter its chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for different applications in scientific research and industry.
Propiedades
Número CAS |
96142-60-8 |
|---|---|
Fórmula molecular |
C6H15Cl2N |
Peso molecular |
172.09 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14ClN.ClH/c1-3-5-8(2)6-4-7;/h3-6H2,1-2H3;1H |
Clave InChI |
QZZLWAKLNQYAEW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


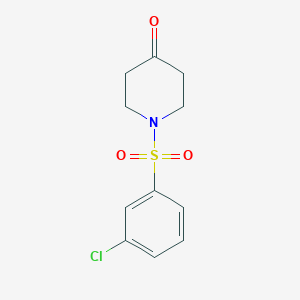
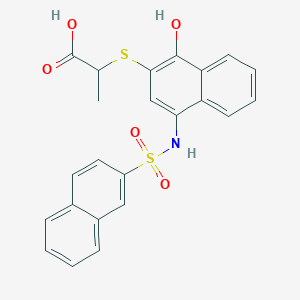

![1-{4-[4-(Imidazole-1-carbonyl)-piperazin-1-yl]-phenyl}-ethanone](/img/structure/B8719838.png)
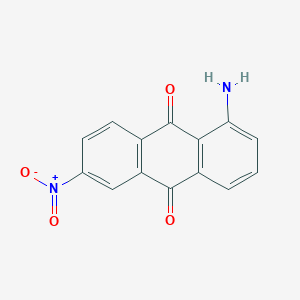
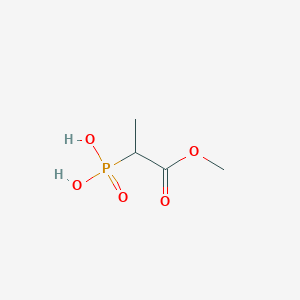
![1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol;dihydrochloride](/img/structure/B8719857.png)

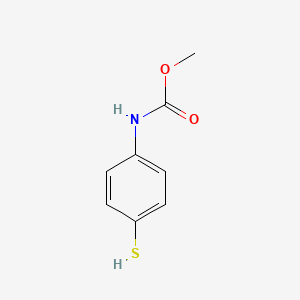
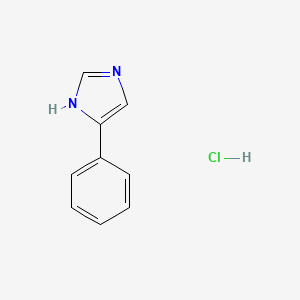
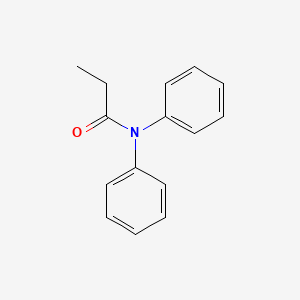
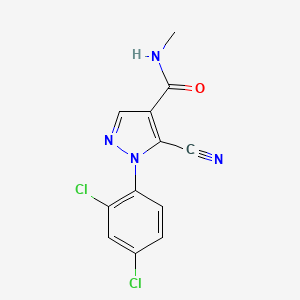
![5H-1,3-Dioxolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B8719900.png)

